molecular formula C8H6N3O2- B8308927 1-methyl-1H-benzotriazole-5-carboxylate

1-methyl-1H-benzotriazole-5-carboxylate

Cat. No.: B8308927
M. Wt: 176.15 g/mol
InChI Key: SGHWYTLJLHVIBQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-benzotriazole-5-carboxylate is a heterocyclic compound featuring a benzotriazole core substituted with a methyl group at the 1-position and a carboxylate ester at the 5-position. Its molecular formula is C₉H₈N₃O₂, with a molecular weight of 191.19 g/mol (based on analogous ethyl esters; see Table 1). The compound is synthesized via coupling reactions, such as those employing 1-methyl-1H-benzotriazole-5-carboxylic acid with alcohols under activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .

Properties

Molecular Formula

C8H6N3O2-

Molecular Weight

176.15 g/mol

IUPAC Name

1-methylbenzotriazole-5-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h2-4H,1H3,(H,12,13)/p-1

InChI Key

SGHWYTLJLHVIBQ-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)[O-])N=N1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₉H₈N₃O₂ 191.19* 1-methyl, 5-carboxylate Intermediate in organic synthesis
Ethyl 1H-benzo[d][1,2,3]triazole-5-carboxylate C₉H₉N₃O₂ 191.19 5-carboxylate (no methyl) Higher solubility due to ethyl ester
Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate C₁₄H₁₇N₃O₂ 259.30 1-cyclohexyl, 5-carboxylate Increased steric bulk; higher boiling point (430.2°C)
Ethyl 1-methyl-1H-benzimidazole-5-carboxylate C₁₁H₁₂N₂O₂ 204.23 Benzimidazole core, 1-methyl, 5-carboxylate Antibacterial applications (e.g., clotrimoxazole analogs)
Methyl 1-methylimidazole-5-carboxylate C₆H₈N₂O₂ 140.14 Imidazole core, 1-methyl, 5-carboxylate Smaller ring system; lower thermal stability

*Estimated based on ethyl analog in .

Substituent Effects on Physicochemical Properties

  • Methyl vs.
  • Cyclohexyl Substituent : Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate exhibits a higher molecular weight (259.30 g/mol) and boiling point (430.2°C) due to the bulky cyclohexyl group, which also reduces solubility in polar solvents .
  • Benzotriazole vs. Benzimidazole Core : Benzimidazole derivatives (e.g., Ethyl 1-methyl-1H-benzimidazole-5-carboxylate) demonstrate enhanced biological activity, such as antibacterial effects, owing to the basic nitrogen in the imidazole ring, which facilitates interactions with microbial enzymes .

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